Potassium methyl-d3-trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

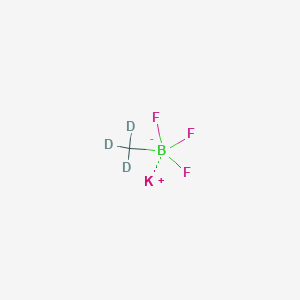

Potassium methyl-d3-trifluoroborate is a specialized organoboron compound that contains a trifluoroborate anion with the general formula [RBF3]−. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable bonds with other organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of potassium methyl-d3-trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). The general reaction scheme is as follows: [ \text{RB(OH)2} + \text{KHF2} \rightarrow \text{K[RBF3]} + \text{H2O} ] This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salts .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs scalable and safe procedures that avoid the use of hazardous reagents. These methods typically involve the use of potassium fluoride and tartaric acid, which provide good yields of analytically pure products .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium methyl-d3-trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: It can be reduced to form borane derivatives.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles can be used in substitution reactions, often in the presence of transition metal catalysts like palladium.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of functionalized organic compounds .

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of potassium methyl-d3-trifluoroborate is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound acts as a nucleophilic coupling partner, allowing for the efficient addition of methyl groups to electrophiles such as aryl and alkenyl halides. Studies have shown that using this compound can yield high purity and good yields of products, making it a valuable reagent in synthetic organic chemistry .

Synthesis of Biologically Active Molecules

This compound is also utilized in the synthesis of biologically active compounds and pharmaceuticals. For instance, it has been employed in the preparation of substituted purines, which are important in drug discovery due to their biological significance . The ability to introduce methyl groups selectively enhances the functionality of these molecules, leading to potential therapeutic agents.

Medicinal Chemistry

Drug Development

The stability and reactivity of this compound make it an attractive candidate for drug development. Its application in synthesizing compounds that target specific biological pathways has been documented, particularly in creating new drugs that exhibit improved pharmacokinetic properties . Research indicates that this compound can facilitate the formation of complex molecular architectures that are often required in medicinal chemistry.

Industrial Applications

Advanced Materials and Specialty Chemicals

In industrial settings, this compound is used for producing advanced materials and specialty chemicals. Its utility in synthesizing polymers and other materials with specific properties has been explored. The compound's compatibility with various reaction conditions allows for its use in large-scale chemical processes without compromising product quality .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

-

Case Study 1: Synthesis of Trisubstituted Alkenes

A one-pot synthesis method utilizing this compound was developed to create trisubstituted conjugated dienes through sequential Suzuki-Miyaura cross-coupling reactions. This method demonstrated excellent yields and efficiency, showcasing the reagent's versatility . -

Case Study 2: Alkyl Transfer Reactions

Research has shown that this compound can effectively facilitate alkyl transfer reactions under mild conditions. This property is particularly beneficial for synthesizing complex molecules where traditional methods may fall short due to harsh conditions or low yields .

Mécanisme D'action

The mechanism by which potassium methyl-d3-trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the coupling reaction. This process involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparaison Avec Des Composés Similaires

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium allyltrifluoroborate

Comparison: Potassium methyl-d3-trifluoroborate is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. Compared to other organotrifluoroborates, it offers similar stability and reactivity but provides additional insights in mechanistic studies and kinetic isotope effects .

Activité Biologique

Potassium methyl-d3-trifluoroborate (KMe-d3-BF3) is a specialized organoboron compound that has garnered attention in recent years for its potential applications in organic synthesis and biological research. This article explores its biological activity, focusing on its synthesis, reactivity, and implications in medicinal chemistry.

This compound is characterized by the presence of a trifluoroborate group, which enhances its stability and reactivity compared to traditional boronic acids. The compound can be synthesized through various methods, including hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF2) . This process results in a stable product that can be used as a nucleophilic partner in cross-coupling reactions.

The biological activity of this compound primarily arises from its role as a reagent in synthetic organic chemistry. It acts as a nucleophile in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds that are crucial for synthesizing complex organic molecules, including biologically active compounds .

The compound's ability to facilitate the formation of substituted purines through cross-coupling with halopurines highlights its significance in developing pharmaceuticals. Substituted purines are known for their biological activity, particularly in the context of anti-cancer agents and antiviral drugs .

Case Studies and Applications

- Cross-Coupling Reactions : Research has demonstrated the successful use of this compound in coupling reactions with various electrophiles, including aryl and alkenyl halides. For instance, studies showed that using palladium catalysts, the compound could effectively couple with 6-chloropurine to yield biologically relevant purine derivatives .

- Pharmaceutical Development : The reactivity of this compound has been exploited in synthesizing compounds with potential therapeutic applications. For example, its use in forming complex heterocycles can lead to the development of new drugs targeting specific pathways involved in diseases such as cancer .

Data Tables

| Reagent | Electrophile | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| This compound | 6-Chloropurine | Pd(OAc)2 + TPPTS | 85 | Effective for synthesizing substituted purines |

| This compound | Alkenyl bromides | PdCl2(dppf) | 90 | High yields observed under microwave conditions |

| This compound | Aryl triflates | Cs2CO3 | 75 | Stable under air and moisture |

Safety and Toxicology

While this compound is generally considered safe for laboratory use, it is essential to follow standard safety protocols when handling boron compounds. Studies have indicated that boron compounds can exhibit low toxicity levels; however, comprehensive toxicological profiles are still necessary to understand their long-term effects on human health .

Propriétés

IUPAC Name |

potassium;trifluoro(trideuteriomethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[B-](F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.